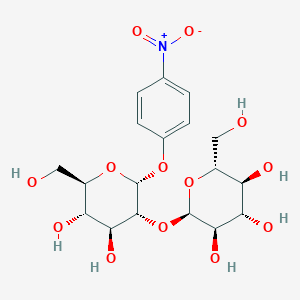

4-Nitrophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside, also known as pNP-Glc, is a synthetic substrate used in biochemical assays to measure the activity of enzymes such as glycosidases and glucosidases. This compound has become increasingly popular in scientific research due to its unique properties and applications.

Scientific Research Applications

Chromogenic Substrate for Enzyme Assays

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside: acts as a chromogenic substrate for alfa-D-glucosidase inhibitors . This application is crucial in biochemical assays where the enzymatic activity is measured by the release of 4-nitrophenol , which can be quantified due to its yellow color upon cleavage .

Detection of Glucansucrases

The compound is used in the detection of glucansucrases , enzymes that catalyze the synthesis of glucans from sucrose . This is particularly important in the study of bacterial biofilms and carbohydrate metabolism.

Yeast Alfa-D-Glucosidase Studies

In yeast research, 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside serves as a substrate for alfa-D-glucosidase , an enzyme involved in the breakdown of starches and sugars during fermentation processes .

Lysosomal Alfa-Glucosidase Research

This compound is also a substrate for lysosomal alfa-glucosidase , an enzyme implicated in the metabolic disorder known as Pompe disease . Research in this area can lead to better understanding and treatment options for such genetic disorders.

Maltase-Glucoamylase Substrate

It serves as a substrate for maltase-glucoamylase , an enzyme that plays a significant role in the final steps of starch digestion . This application is vital in nutritional studies and the development of digestive aids.

Synthesis of Stable Vitamin C Derivatives

The compound is involved in the synthesis of 2-O-α-D-glucopyranosyl-l-ascorbic acid (AA-2G) , a stable derivative of vitamin C used widely in the food and cosmetics industries . This derivative maintains the properties of vitamin C while being more stable, making it an excellent additive.

Food Industry Applications

In the food industry, derivatives of this compound are used in the formulation of edible films and coatings, which are essential for preserving the quality and extending the shelf life of various food products .

Glycosidase Inhibition Studies

Lastly, 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is used in glycosidase inhibition studies. These studies are important for the development of therapeutic agents against diseases like diabetes and cancer, where glycosidases play a critical role .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is α-glucosidase , an enzyme that breaks down complex carbohydrates .

Mode of Action

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside acts as a chromogenic substrate for α-glucosidase . This means that the compound is colorless until it interacts with α-glucosidase, which cleaves it to produce a colored product .

Biochemical Pathways

The interaction of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside with α-glucosidase is part of the broader carbohydrate metabolism pathway. When α-glucosidase cleaves the compound, it produces 4-nitrophenol , which can be quantified by colorimetric detection .

Pharmacokinetics

The compound is soluble in dmso, methanol, and water , which suggests it could have good bioavailability.

Result of Action

The cleavage of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside by α-glucosidase results in the production of 4-nitrophenol . This reaction can be used to measure the activity of α-glucosidase .

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWCYKZKLZNQQX-TXSAWVTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/no-structure.png)

![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)

![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)